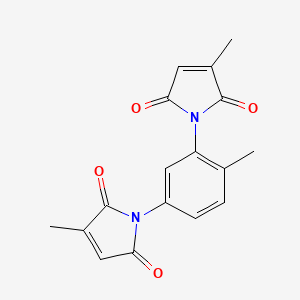
1,1'-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) is a chemical compound known for its unique structure and properties It is a derivative of pyrrole-2,5-dione and is characterized by the presence of a 4-methyl-1,3-phenylene group linking two 3-methyl-1H-pyrrole-2,5-dione units
Métodos De Preparación
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) involves several steps. One common method is the reaction of 4-methyl-1,3-phenylenediamine with maleic anhydride in the presence of a suitable solvent and catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Aplicaciones Científicas De Investigación
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of rubber chemicals as an anti-reversion agent.
Mecanismo De Acción
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) can be compared with other similar compounds, such as:
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea): This compound has a similar structure but with butyl groups instead of pyrrole-2,5-dione units.
1,1’-(4-Methyl-1,3-phenylene)bis(3-(3-pyridylmethyl)urea): This compound features pyridylmethyl groups instead of pyrrole-2,5-dione units.
1,1’-(4-Methyl-1,3-phenylene)bis(3-ethylurea): This compound has ethyl groups instead of pyrrole-2,5-dione units. The uniqueness of 1,1’-(4-Methyl-1,3-phenylene)bis(3-methyl-1H-pyrrole-2,5-dione) lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
119465-21-3 |
|---|---|
Fórmula molecular |
C17H14N2O4 |
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
3-methyl-1-[4-methyl-3-(3-methyl-2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C17H14N2O4/c1-9-4-5-12(18-14(20)6-10(2)16(18)22)8-13(9)19-15(21)7-11(3)17(19)23/h4-8H,1-3H3 |
Clave InChI |
VRJJRMZNMQVVDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C=C(C2=O)C)N3C(=O)C=C(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


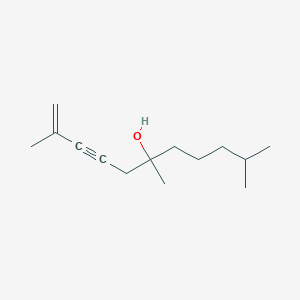

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
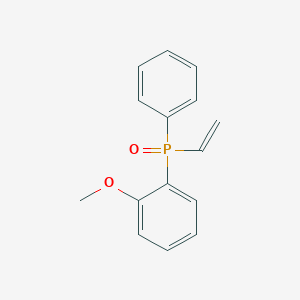

![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)

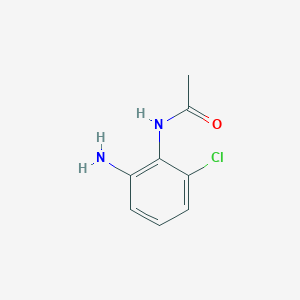

![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
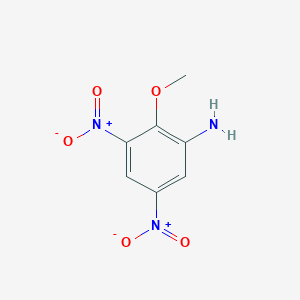
![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
